An In-depth Technical Guide to Substituted Benzophenones: The Case of 2,2',4,4'-Tetramethoxybenzophenone
An In-depth Technical Guide to Substituted Benzophenones: The Case of 2,2',4,4'-Tetramethoxybenzophenone
Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 2,2',4,4'-tetramethoxybenzophenone (CAS RN: 3555-85-9). While the initial topic of interest was 2,2',4-trimethoxybenzophenone, a thorough review of scientific literature and chemical databases revealed a scarcity of available data for this specific compound. In contrast, the structurally similar and synthetically related 2,2',4,4'-tetramethoxybenzophenone is a well-documented chemical intermediate. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and potential applications of this class of molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.
Introduction and Core Concepts
Benzophenones are a class of aromatic ketones, with a core diphenylmethanone structure, that are of significant interest across various scientific disciplines. Their rigid structure, combined with the ability to support a wide array of functional groups, makes them a versatile scaffold in medicinal chemistry, polymer science, and photochemistry. The electronic properties of the benzophenone core, particularly its ability to absorb ultraviolet (UV) radiation, have led to its widespread use in sunscreens and as photostabilizers.[1]
This guide focuses on 2,2',4,4'-tetramethoxybenzophenone , a symmetrically substituted derivative. The presence of four methoxy groups significantly influences the molecule's electronic and steric properties, impacting its reactivity, solubility, and spectroscopic signature. Understanding these properties is crucial for its application as a synthetic intermediate, particularly in the production of other valuable benzophenone derivatives like 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, a known UV absorber.[1]
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a compound dictate its behavior in chemical and biological systems. For 2,2',4,4'-tetramethoxybenzophenone, the key identifiers and properties are summarized below.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | bis(2,4-dimethoxyphenyl)methanone | [2] |
| CAS Number | 3555-85-9 | [][4][5][6][7] |
| Molecular Formula | C₁₇H₁₈O₅ | [2][] |
| Molecular Weight | 302.32 g/mol | [][6][7] |
| SMILES | COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC)OC | [2] |
| InChIKey | QGPPRNDMALFDHJ-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value | Notes |
| Physical State | Yellow to white solid/powder | [6] |
| Melting Point | 138-139 °C | [6] |
| Solubility | Data not widely available, but expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred from general properties of similar organic compounds. |
| Purity | Typically available at ≥97% | [][6] |
Molecular Structure Visualization
The structure of 2,2',4,4'-tetramethoxybenzophenone features a central carbonyl group linking two 2,4-dimethoxyphenyl rings. The methoxy groups at the ortho (2, 2') positions create significant steric hindrance, which can influence the conformation of the molecule by forcing the phenyl rings to twist out of plane with the carbonyl group.
Caption: 2D structure of 2,2',4,4'-Tetramethoxybenzophenone.
Synthesis and Mechanism
2,2',4,4'-Tetramethoxybenzophenone is commonly synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
Synthesis Workflow
The synthesis involves the reaction of a disubstituted benzene, 1,3-dimethoxybenzene (resorcinol dimethyl ether), with an acylating agent like oxalyl chloride, catalyzed by a Lewis acid.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of substituted benzophenones. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
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Reaction Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 1,3-dimethoxybenzene.
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Catalyst Addition: Add a catalytic amount of azobisisobutyronitrile (AIBN).
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Reagent Addition: Slowly add oxalyl chloride to the flask via the dropping funnel while stirring. Causality: The slow addition is crucial to control the initial exothermic reaction and prevent side product formation.
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Reaction Conditions: Heat the reaction mixture to 70-80°C and maintain this temperature with vigorous stirring for approximately 1.5 to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching and Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. Cautiously add water to the mixture to hydrolyze any remaining oxalyl chloride. Self-Validation: The cessation of gas evolution (HCl) indicates the completion of hydrolysis.
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Isolation: The solid intermediate product, 2,2',4,4'-tetramethoxybenzophenone, will precipitate. Collect the solid by vacuum filtration.
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Purification: Wash the collected solid with water to remove any water-soluble impurities. Dry the product thoroughly. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol if required.
Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical, self-validating step in any chemical workflow. A combination of spectroscopic techniques is employed for this purpose.
Analytical Workflow
Caption: Standard analytical workflow for compound characterization.
Expected Spectroscopic Data
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be complex due to the overlapping signals of the aromatic protons. Key expected signals include:
-
Singlets for the methoxy (-OCH₃) protons, likely appearing at distinct chemical shifts due to their different electronic environments (ortho vs. para positions).
-
A series of multiplets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the two phenyl rings.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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A signal for the carbonyl carbon (C=O) in the downfield region (typically >190 ppm).[8]
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Signals for the four distinct methoxy carbons.
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Multiple signals in the aromatic region corresponding to the non-equivalent carbons of the phenyl rings.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
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A strong, sharp absorption band around 1630-1680 cm⁻¹ , characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone.
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C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and methyl groups (below 3000 cm⁻¹).
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Characteristic C-O (ether) stretching bands, typically in the region of 1250-1000 cm⁻¹ .
-
-
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (302.32). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Applications in Research and Drug Development
While 2,2',4,4'-tetramethoxybenzophenone is primarily an intermediate, its structural class (substituted benzophenones) has significant applications.
-
Synthetic Intermediate: Its most direct application is as a precursor in the synthesis of other UV absorbers and stabilizers. For example, demethylation of the methoxy groups can yield the corresponding hydroxybenzophenones (e.g., 2,2',4,4'-tetrahydroxybenzophenone), which are potent UV absorbers used to protect materials and cosmetics from photodegradation.[9][10]
-
Scaffold in Medicinal Chemistry: The benzophenone core is a "privileged scaffold" in drug discovery, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This molecule could serve as a starting point for the synthesis of novel, biologically active compounds.
-
Photochemistry Research: As a substituted benzophenone, it can be studied as a photosensitizer. Upon UV irradiation, benzophenones can be excited to a triplet state, enabling them to participate in energy transfer or hydrogen abstraction reactions, which is fundamental to their role as photoinitiators in polymer chemistry.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on data for structurally similar compounds.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Avoid breathing dust or vapors. Handle in a well-ventilated area or fume hood. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong reducing agents.
Disclaimer: This information is for guidance only. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
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HFC. 3555-85-9 | Bis(2,4-dimethoxyphenyl)methanone. [Link]
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ChemWhat. CAS 3555-85-9 | Bis(2,4-dimethoxyphenyl)methanone. [Link]
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ResearchGate. Synthesis of 1,4Bis(2,4-dimethoxyphenyl)-2,3-bis- (4-methoxybenzyl)butane-1,4-dione. [Link]
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The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]
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FooDB. Showing Compound 2,4,6-Trimethoxybenzophenone (FDB011963). [Link]
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